Triptobenzene H

描述

Triptobenzene H, also known as Hypoglic acid, is a natural diterpenoid compound found in several plants . It significantly increases TNF-α and IL-1β mRNA levels in macrophages, causing indirect liver damage .

Synthesis Analysis

This compound has been isolated from the CHCl 3 extract of T. hypoglaucum . The total syntheses of aromatic abietane diterpenoids, including this compound, have been accomplished through an enantioselective, common intermediate approach .科学研究应用

Hepatotoxicity Studies

Triptobenzene H has been identified as one of the major hepatotoxic components of Tripterygium wilfordii Hook. F. (TwHF), a traditional Chinese medicine . It exerts indirect liver damage by activating macrophages . This finding provides a basis for further elucidation of the hepatotoxic mechanism of TwHF .

Anti-inflammatory and Immunomodulatory Properties

This compound is found in Tripterygium wilfordii Hook. F. (TwHF), which is known for its anti-inflammatory and immunomodulatory properties . It is widely used for various autoimmune-mediated inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, psoriasis, pemphigus, and Behcet’s disease .

Pharmacokinetics

The study of pharmacokinetics revealed quick elimination of the main component triptolide . The feature of celastrol was also investigated by several models . Further studies on the pharmacokinetics of this compound could provide valuable insights into its absorption, distribution, metabolism, and excretion.

Potential Toxicity

Toxicity is the main factor limiting the clinical application of this compound . A series of reports indicated that multiple organs or systems including liver, kidney, and genital system were involved in the toxicity . Its potential serious problem in liver was paid specific attention in recent years .

Obesity and Insulin Resistance

Recent studies found that Tripterygium hypoglaucum (Lévl.) Hutch and its bioactive compounds demonstrated remarkable effect on obesity and insulin resistance . The main mechanism seemed to be closely related to regulation the balance of immune, inflammation, apoptosis, and so on in various diseases .

Fertility and Infection of Virus

Tripterygium hypoglaucum (Lévl.) Hutch and its bioactive compounds also showed significant efficacy in fertility and infection of virus . This opens up new avenues for research into the potential applications of this compound in these areas.

作用机制

Target of Action

Triptobenzene H, an abietane diterpenoid , primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

this compound interacts with its primary targets, the macrophages, by activating them . This activation leads to indirect liver damage . The exact molecular interactions between this compound and macrophages are still under investigation.

Biochemical Pathways

The activation of macrophages by this compound leads to an increase in the levels of TNF-α and IL-1β mRNA . These are key players in the inflammatory response, suggesting that this compound may affect the inflammatory pathways.

Result of Action

The activation of macrophages by this compound results in indirect liver damage . This is evidenced by the significant increase in the levels of mouse serum alanine aminotransferase and aspartate aminotransferase, markers of liver damage, when this compound is administered at a dose of 10 mg/kg . This also leads to aggravated liver inflammation .

属性

IUPAC Name |

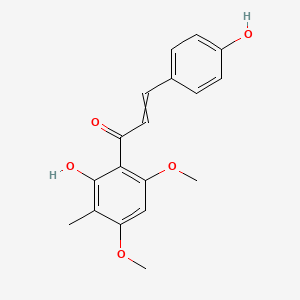

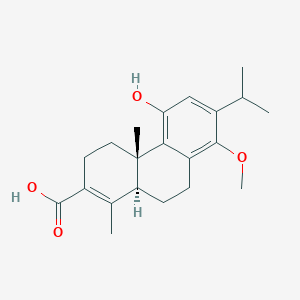

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQIHCWNAMEWEW-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317110 | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146900-55-2 | |

| Record name | Triptobenzene H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptobenzene H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Triptobenzene H and what is its known biological activity?

A1: this compound has been isolated from the chloroform extracts of several plants within the Tripterygium genus, including Tripterygium hypoglaucum [] and Tripterygium wilfordii []. Studies indicate that this compound exhibits significant immunosuppressive activity [].

Q2: How was the chemical structure of this compound elucidated?

A2: The structure of this compound was determined through spectroscopic studies, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach allows researchers to analyze the compound's structure by examining its interactions with electromagnetic radiation and determining its mass-to-charge ratio, respectively [, ].

Q3: Are there any studies investigating the immunosuppressive activity of this compound and other related diterpenoids?

A3: Yes, research has shown that this compound, along with other diterpenoids like Triptoquinone A, Triptoquinone B, and Triptoquinone H, isolated from Tripterygium hypoglaucum, exhibit notable immunosuppressive activity. These compounds were tested using lymphocyte transformation tests, a common method for evaluating the effects of compounds on immune cell proliferation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate](/img/structure/B1150483.png)